molecular formula C75H56O48 B1256420 Cocciferin D1

Cocciferin D1

Cat. No.: B1256420
M. Wt: 1725.2 g/mol
InChI Key: DPFGRTICZLREIT-IFKJBFKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cocciferin D1 is a high molecular weight hydrolyzable tannin, a class of polyphenolic plant metabolites, with the molecular formula C75H56O48 and a molecular weight of 1725.2 g/mol . This compound is naturally sourced from the plant Quercus coccifera (Fagaceae family) . As a complex ellagitannin, its primary research value lies in the study of plant phytochemistry and the biosynthesis of polyphenolic compounds . The intricate structure of this compound, characterized by multiple galloyl and hexahydroxydiphenoyl (HHDP) ester groups, makes it a compound of interest for investigating structure-activity relationships, natural product isolation techniques, and the properties of tannins . This product is presented following rigorous isolation protocols, which can include solvent extraction with polar solvents like acetone and purification using advanced chromatographic techniques such as reverse-phase UPLC to ensure high purity and structural integrity . This compound is supplied for research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C75H56O48

Molecular Weight

1725.2 g/mol

IUPAC Name

[(2R,3R,4S,5R)-6-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate

InChI

InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(102)112-16-42-59(61(119-66(103)19-3-29(78)47(91)30(79)4-19)63(74(111)115-42)121-68(105)21-7-33(82)49(93)34(83)8-21)118-73(110)26-14-40(89)53(97)57(101)58(26)114-41-15-25-45(56(100)54(41)98)44-24(13-39(88)52(96)55(44)99)72(109)117-60-43(17-113-71(25)108)116-75(123-70(107)23-11-37(86)51(95)38(87)12-23)64(122-69(106)22-9-35(84)50(94)36(85)10-22)62(60)120-67(104)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,59-64,74-101,111H,16-17H2/t42-,43-,59-,60-,61+,62+,63-,64-,74?,75+/m1/s1

InChI Key

DPFGRTICZLREIT-IFKJBFKRSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H](OC([C@@H]([C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C(C9OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O

Synonyms

cocciferin D(1)
cocciferin D1

Origin of Product

United States

Comparison with Similar Compounds


Key Observations :

  • This compound and D2 share biosynthetic origins but differ in substitution patterns, influencing their hydrophobicity (logP) .
  • Agrimoniin’s tetrameric structure contrasts with this compound’s dimeric form, impacting molecular weight and bioavailability .

Physicochemical Properties

The partition coefficient (logP) is a critical metric for bioavailability. While this compound’s logP remains unmeasured, its structural analogs provide insights:

  • Cocciferin D2 (logP = 1.8) is more hydrophobic than agrimoniin (logP = 0.9) due to galloyl groups .
  • Open-chain glucose conformations in this compound may lower logP compared to pyranose-dominated tannins like rugosin D (logP = 2.5) .

Preparation Methods

Solvent Selection and Maceration Protocols

Plant-derived compounds like Cocciferin D1 typically require polar solvents for effective extraction. Acetone-based maceration at 4°C has proven effective for stabilizing labile polyphenols during initial isolation. For instance, ellagitannins from Epilobium angustifolium and Quercus robur acorns maintained structural integrity when processed under these conditions, achieving >95% purity in subsequent purification stages.

Critical parameters include:

  • Solvent-to-material ratio : 10:1 (v/w) for optimal compound diffusion

  • Maceration duration : 72–120 hours with periodic agitation

  • Temperature control : 4°C to prevent enzymatic degradation

Sequential Fractionation Strategies

Graded ethanol precipitation effectively separates polyphenolic compounds by molecular weight. In studies of raspberry leaf ellagitannins, incremental ethanol additions (30% → 50% → 70%) yielded distinct fractions enriched with monomeric, oligomeric, and polymeric species. This approach could be adapted for this compound isolation, particularly if it exists as part of a structural continuum with related metabolites.

Chromatographic Purification Systems

Ultra-Performance Liquid Chromatography (UPLC) Optimization

Reverse-phase UPLC with C18 columns (2.1 × 100 mm, 1.7 μm) achieves exceptional resolution for complex polyphenol mixtures. The ACS study demonstrated 97.9% purity for tellimagrandin II using the following conditions:

ParameterSpecification
Mobile Phase A0.1% formic acid in H₂O
Mobile Phase B0.1% formic acid in acetonitrile
Gradient5–30% B over 12 min
Flow Rate0.4 mL/min
Column Temperature35°C
DetectionUV-Vis at 280 nm

Preparative HPLC Scaling Considerations

For milligram-scale isolation, a Zorbax SB-C18 preparative column (21.2 × 250 mm, 7 μm) with modified gradients enables larger sample loading while maintaining resolution. The purification of vescalagin (94.1% purity) required a 40–65% acetonitrile gradient over 45 minutes at 10 mL/min.

Structural Characterization Approaches

High-Resolution Mass Spectrometry (HRMS)

Orbitrap-based ESI-MS systems provide exact mass measurements critical for verifying molecular formulas. Key spectral features observed in ellagitannin analyses include:

  • MHM - H⁻ ions for monomeric species (e.g., m/z 785.0654 for tellimagrandin I)

  • Multiply charged ions for oligomers (e.g., M3HM - 3H³⁻ at m/z 1045.22 for tetrameric forms)

  • Diagnostic fragments at m/z 300.9990 (ellagic acid)

Multidimensional NMR Spectroscopy

A 600 MHz NMR spectrometer with cryoprobe technology enables full structural elucidation. For this compound characterization, the following experiments would be essential:

  • ¹H-¹³C HSQC : Assigns proton-carbon correlations in glycosidic linkages

  • HMBC : Identifies long-range coupling through ester bonds

  • 1D-TOCSY : Resolves overlapping signals in polyphenolic moieties

Analytical Validation Strategies

Orthogonal Purity Assessment

Combine three independent methods:

  • UPLC-UV at multiple wavelengths (254 nm, 280 nm, 320 nm)

  • HPLC-CAD for non-UV active impurities

  • qNMR using maleic acid as internal standard

Batch-to-Batch Reproducibility

Implement statistical process control (SPC) charts tracking:

  • Retention time variation (±0.1 min)

  • Peak area RSD (<2%)

  • Mass accuracy (±3 ppm)

Q & A

Q. What orthogonal assays confirm this compound’s target engagement in complex biological systems?

  • Methodological Answer : Use cellular thermal shift assays (CETSA) to validate binding. Apply fluorescence polarization for kinetic measurements. For in vivo confirmation, generate knock-in models with tagged targets (e.g., FLAG-tagged proteins). Correlate findings with phenotypic outcomes (e.g., apoptosis assays) to establish causality .

Data Presentation and Reporting

  • Tables : Include detailed SAR tables with derivatives, IC50 values, and selectivity indices.
  • Figures : Use heatmaps for omics data, dose-response curves for bioactivity, and structural models for binding interactions. Adhere to journal-specific formatting guidelines (e.g., color schemes, axis labels) .

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